molecular formula C23H26F2N4O4S B2869546 1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 933027-47-5

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2869546
CAS RN: 933027-47-5
M. Wt: 492.54
InChI Key: NODXVVMLKONWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H26F2N4O4S and its molecular weight is 492.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity

Compounds with structural similarities, particularly those involving fluorophenyl and piperazinyl moieties, have been synthesized using microwave-assisted methods. These compounds, including derivatives with penicillanic acid or cephalosporanic acid moieties, have been investigated for their biological activities. Research has shown that some of these synthesized compounds possess antimicrobial, antilipase, and antiurease activities, indicating their potential in developing treatments for infections and metabolic disorders (Başoğlu et al., 2013).

Neuroreceptor Imaging

Fluorinated piperazine derivatives have been explored as PET tracers for neuroreceptor imaging, particularly serotonin 5-HT(1A) receptors. These compounds offer promising applications in diagnosing and studying neuropsychiatric disorders by providing a non-invasive means to quantify receptor densities in the brain. For instance, the cyclohexanecarboxamide derivative has shown high affinity as a 5-HT1A receptor antagonist, indicating its potential for in vivo quantification of these receptors (García et al., 2014).

Antimicrobial Agents

Research on piperazine derivatives also includes their application as antimicrobial agents. Novel compounds have been synthesized with the intent to fight bacterial infections. For example, a series of compounds featuring the piperazine moiety have demonstrated potent inhibitory activity against various bacteria, highlighting the therapeutic potential of these compounds in treating infections (Krishnamurthy et al., 2011).

Drug Metabolism and Disposition

Studies on compounds like casopitant, which share functional groups with the chemical of interest, have provided valuable insights into the metabolic disposition of drugs in organisms. These studies detail the absorption, distribution, metabolism, and elimination processes of drugs, contributing to the understanding of their pharmacokinetics and the prediction of potential drug-drug interactions (Miraglia et al., 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O4S/c24-18-1-5-20(6-2-18)27-10-12-28(13-11-27)34(32,33)14-9-26-23(31)17-15-22(30)29(16-17)21-7-3-19(25)4-8-21/h1-8,17H,9-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXVVMLKONWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.